2-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-BROMOPHENYL)-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: This step involves the reaction of a substituted hydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzoxazine ring. This can be achieved through intramolecular nucleophilic substitution reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Corresponding oxides and ketones
Reduction: Alcohols and amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-(4-BROMOPHENYL)-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Pharmaceutical Industry: It is explored for drug development and formulation studies.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENYL)-5-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
- 2-(4-CHLOROPHENYL)-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
- 2-(4-METHOXYPHENYL)-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
Uniqueness
2-(4-BROMOPHENYL)-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is unique due to the presence of both bromine and tert-butyl groups, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, while the tert-butyl group can provide steric hindrance, affecting the compound’s interaction with molecular targets.
Properties
Molecular Formula |
C26H25BrN2O |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(4-tert-butylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H25BrN2O/c1-26(2,3)19-12-8-18(9-13-19)25-29-23(21-6-4-5-7-24(21)30-25)16-22(28-29)17-10-14-20(27)15-11-17/h4-15,23,25H,16H2,1-3H3 |
InChI Key |
CTEQVVGBWICFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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